molecular formula C9H8ClNO B1346237 N-(4-Chlorophenyl)acrylamide CAS No. 5453-48-5

N-(4-Chlorophenyl)acrylamide

Cat. No. B1346237
CAS RN: 5453-48-5
M. Wt: 181.62 g/mol
InChI Key: JEPAGMKWFWQECH-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenyl)acrylamide”, also known as CPMPA, is a synthetic compound which has been studied for its potential use in a variety of scientific research applications .


Molecular Structure Analysis

The molecular formula of “N-(4-Chlorophenyl)acrylamide” is C9H8ClNO. The InChI code is 1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) and the InChIKey is JEPAGMKWFWQECH-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-(4-Chlorophenyl)acrylamide” can participate in various chemical reactions. For instance, it can form copolymers with other compounds like methyl methacrylate (MMA), as indicated by the reactivity ratio values of copolymerization calculated using 1H-NMR technique .


Physical And Chemical Properties Analysis

“N-(4-Chlorophenyl)acrylamide” has a molecular weight of 181.62 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. Its rotatable bond count is 2. The exact mass and monoisotopic mass are 181.0294416 g/mol. The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Insecticidal Agents

N-(4-Chlorophenyl)acrylamide derivatives have been synthesized and tested for their insecticidal efficacy. In particular, their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, was explored. These derivatives exhibited significant insecticidal properties, highlighting their potential application in agricultural pest control (Rashid et al., 2021).

Industrial Applications

Acrylamide, a closely related compound to N-(4-Chlorophenyl)acrylamide, is widely used in industrial applications such as soil conditioning, wastewater treatment, cosmetics, paper, and textile industries. The use of acrylamide in these industries demonstrates the potential for similar applications of N-(4-Chlorophenyl)acrylamide, given their chemical similarities (Friedman, 2003).

Bioengineering Applications

Poly(N-isopropyl acrylamide), a polymer of a compound similar to N-(4-Chlorophenyl)acrylamide, is used in bioengineering for the nondestructive release of biological cells and proteins. This indicates the potential for N-(4-Chlorophenyl)acrylamide in similar bioengineering applications, such as in the study of the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Thermal Stability and Degradation

Research on the thermal stability and degradation of poly(N-(4-chlorophenyl) acrylamide) and its copolymer with methyl methacrylate suggests its potential use in materials science. These copolymers exhibit intermediate thermal stability, which can be valuable in applications that require controlled degradation or stability under varying temperature conditions (Diab et al., 2014).

Flame Retardant Applications

The use of copolymers of acrylonitrile with N-(4-chlorophenyl)acrylamide as flame retardants for polypropylene has been studied. The incorporation of metal chelates in these copolymers showed a significant reduction in the average heat release rate and smoke emitted by polypropylene, pointing to potential applications in enhancing fire safety in various materials (Hassan & Shehata, 2004).

Applications in Food Science

Acrylamide is found in certain foods prepared at high temperatures, which has led to studies on its formation and mitigation in food processing. Understanding the role of acrylamide and its derivatives in food chemistry can help in developing safer food processing techniques (Becalski et al., 2003).

Safety And Hazards

“N-(4-Chlorophenyl)acrylamide” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. It should be stored in sealed containers in a dry, cool, and well-ventilated place .

properties

IUPAC Name

N-(4-chlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPAGMKWFWQECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280790
Record name N-(4-Chlorophenyl)acrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)acrylamide

CAS RN

5453-48-5
Record name N-(4-Chlorophenyl)-2-propenamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 18608
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Record name 5453-48-5
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Record name N-(4-Chlorophenyl)acrylamide
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Record name N-(4-Chlorophenyl)acrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
AB Shehata, MA Hassan - Polymer degradation and stability, 2002 - Elsevier
para-Methylaniline and p-chloroaniline were reacted with acryloyl chloride to produce the corresponding monomers. The two monomers were solution homopolymerized and …
Number of citations: 25 www.sciencedirect.com
YM Hu, LD Zhang, J Wang, D Cheng… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecular structure of the title compound, C16H14ClNO, the acrylamide unit is essentially planar and makes dihedral angles of 80.06 (12) and 68.91 (13), respectively, with the …
Number of citations: 9 scripts.iucr.org
MA Diab, AZ El-Sonbati, AA El-Bindary… - Journal of Saudi …, 2014 - Elsevier
Different concentrations of copolymer of (N-(4-chlorophenyl) acrylamide) (CA) with methyl methacrylate (MMA) were prepared and the reactivity ratio values of copolymerization were …
Number of citations: 2 www.sciencedirect.com
W Guo, W Wu, N Fan, Z Wu, C Xia - Synthetic communications, 2005 - Taylor & Francis
… With N‐4‐nitrophenyl acrylamide and N‐4‐chlorophenyl acrylamide as our optimal … with N‐4‐nitrophenyl acrylamide or N‐4‐chlorophenyl acrylamide to give the desired Baylis–Hillman …
Number of citations: 28 www.tandfonline.com
FJ Huo, WW Wu, CX Yin, W Guo, CZ Xia… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) N-(4-Chlorophenyl)acrylamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 2 scripts.iucr.org
MA Hassan, AB Shehata - Polymer degradation and stability, 2004 - Elsevier
A copolymer of acrylonitrile with N-(4-chlorophenyl)acrylamide was prepared and was reacted with ferric chloride, cobalt acetate and zinc acetate to obtain the corresponding metal …
Number of citations: 32 www.sciencedirect.com
AB Shehata, H Afifi, NA Darwish… - … -Plastics Technology and …, 2006 - Taylor & Francis
The degree of compatibility of NR/EPDM blend can be improved by the use of specially selected polymeric compounds. Acrylonitrile and N-(4-chlorophenyl) acrylamide were …
Number of citations: 13 www.tandfonline.com
EA Ahmed, GH Elgemeie, RA Azzam - Synthetic Communications, 2023 - Taylor & Francis
A series of new pyrimidine derivatives were synthesized, including sulfapyrimidines and pyrazolo[1,5-a]pyrimidines. In basic medium, pyrimidine compounds were produced by reacting …
Number of citations: 3 www.tandfonline.com
AM El Sayed - Journal of applied polymer science, 2007 - Wiley Online Library
In this study, research was undertaken to obtain new conducting polymer blend membrane based on compatibilized natural rubber/ethylene–propylene–diene monomer (NR/EPDM) by …
Number of citations: 6 onlinelibrary.wiley.com
VJ Cee, LP Volak, Y Chen, MD Bartberger… - Journal of Medicinal …, 2015 - ACS Publications
Success in the design of targeted covalent inhibitors depends in part on a knowledge of the factors influencing electrophile reactivity. In an effort to further develop an understanding of …
Number of citations: 106 pubs.acs.org

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